![molecular formula C14H18ClNO3 B13261869 2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide CAS No. 874623-58-2](/img/structure/B13261869.png)
2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide is a synthetic organic compound with the molecular formula C14H18ClNO3. It is primarily used in proteomics research and has a molecular weight of 283.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide involves several steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and an acid catalyst.
Chlorination: The chlorination of the acetamide group is achieved using thionyl chloride or phosphorus trichloride under controlled conditions.
Final Coupling: The final step involves coupling the chlorinated acetamide with the benzofuran derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch reactions using the same synthetic routes as described above. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for the study of protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to exert its effects.
Comparison with Similar Compounds
2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide can be compared with other benzofuran derivatives and chlorinated acetamides. Similar compounds include:
- 2-chloro-N-(2,3-dihydro-1-benzofuran-6-yl)acetamide
- 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl acetamide
- N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide
These compounds share structural similarities but differ in their functional groups and specific substitutions, which can lead to variations in their chemical reactivity and biological activity .
Properties
CAS No. |
874623-58-2 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide |
InChI |
InChI=1S/C14H18ClNO3/c1-3-18-12-5-10-4-9(2)19-13(10)6-11(12)8-16-14(17)7-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI Key |
YTYMCNNUFXKNBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Methylamino)phenyl]propanoic acid](/img/structure/B13261787.png)


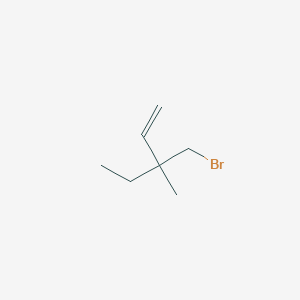
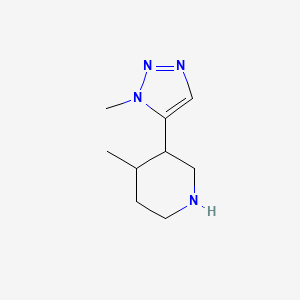
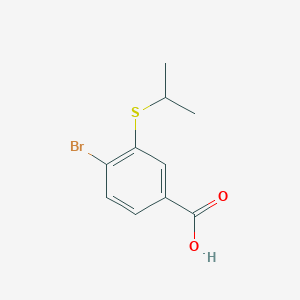


amine](/img/structure/B13261848.png)

![N-[(3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B13261857.png)
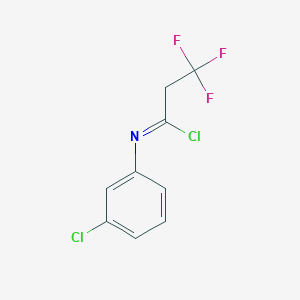
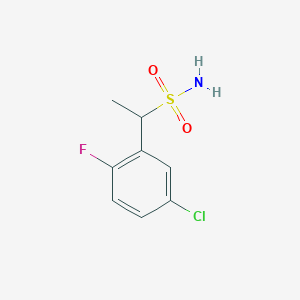
![1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13261877.png)
